Methyl 4-isocyanato-3-methylbenzoate

Description

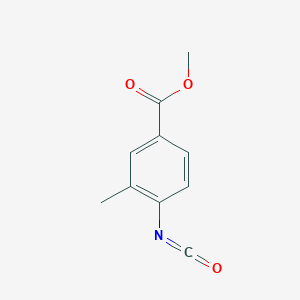

Methyl 4-isocyanato-3-methylbenzoate is an aromatic ester derivative containing a reactive isocyanate (-NCO) group and a methyl ester moiety. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 232.47 g/mol and a purity of 95% (as noted in industrial-grade specifications) . The compound’s structure combines the electron-withdrawing ester group at the para position and a methyl substituent at the meta position relative to the isocyanate group, which influences its reactivity and stability.

The isocyanate group confers high reactivity toward nucleophiles (e.g., alcohols, amines), making the compound a valuable intermediate in synthesizing ureas, carbamates, and polyurethanes. Its ester group enhances solubility in organic solvents, facilitating its use in polymer chemistry and pharmaceutical synthesis.

Properties

IUPAC Name |

methyl 4-isocyanato-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-7-5-8(10(13)14-2)3-4-9(7)11-6-12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQLIHZHKCNJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methyl 4-isocyanato-3-methylbenzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-amino-3-methylbenzoate with trichloromethyl chloroformate in dioxane. The reaction mixture is refluxed for several hours, and the product is obtained after evaporation and further purification . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yield and purity.

Chemical Reactions Analysis

Methyl 4-isocyanato-3-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The isocyanate group can also participate in addition reactions with compounds containing active hydrogen atoms.

Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-isocyanato-3-methylbenzoate has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used to modify biomolecules through the formation of urea or carbamate linkages.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-isocyanato-3-methylbenzoate involves the reactivity of the isocyanate group. This group can react with nucleophiles to form stable covalent bonds, leading to the formation of ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Key Comparative Insights

Functional Group Reactivity: The isocyanate group in this compound is significantly more reactive than the amine groups in analogs like methyl 3-amino-4-(methylamino)benzoate (similarity score: 1.00) . Isocyanates readily form ureas with amines or carbamates with alcohols, whereas amines require activation for coupling reactions. Compared to 4-methoxybenzyl isothiocyanate (isothiocyanate group), the target compound’s isocyanate group exhibits faster reaction kinetics but lower thermal stability, limiting its use in high-temperature applications .

Ester Group Influence: The methyl ester in this compound provides moderate solubility in polar aprotic solvents (e.g., DMF, THF), similar to ethyl esters in analogs like ethyl 3-amino-4-(methylamino)benzoate. However, ethyl esters generally confer higher lipophilicity, affecting biodistribution in pharmaceutical contexts . In contrast, diterpene esters (e.g., sandaracopimaric acid methyl ester) are bulkier and derived from natural resins, prioritizing stability over synthetic versatility .

Toxicity and Handling :

- Isocyanates are associated with respiratory hazards and require strict handling protocols (e.g., under inert atmospheres), unlike the safer amine-substituted analogs .

Applications: this compound is primarily used in polymer chemistry (e.g., crosslinkers for polyurethanes) and as a pharmaceutical intermediate (e.g., for antitumor agents). In contrast, amino-substituted analogs are tailored for drug discovery due to their biocompatibility .

Research Findings and Industrial Relevance

- Synthetic Utility : The compound’s isocyanate group enables one-step conjugation with biomolecules or polymers, a feature leveraged in drug delivery systems .

- Stability Challenges : Unlike isothiocyanates, this compound requires low-temperature storage to prevent premature polymerization .

- Market Position : While less prevalent than commodity isocyanates (e.g., toluene diisocyanate), its niche applications in specialty chemicals justify its production at pilot-to-industrial scales .

Biological Activity

Methyl 4-isocyanato-3-methylbenzoate, a compound belonging to the isocyanate family, has garnered attention for its biological activities, particularly in the context of cancer research and potential therapeutic applications. This article provides an in-depth examination of the biological activity of this compound, supported by relevant data tables and research findings.

This compound has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 23138-53-6

The compound features an isocyanate functional group attached to a methylated benzoate structure, which is significant for its reactivity and biological interactions.

Biological Activities

1. Antitumor Activity

Recent studies indicate that this compound exhibits significant antitumor potency, particularly against prostate cancer cells. The mechanism of action appears to involve the inhibition of specific cellular pathways that are crucial for tumor growth and survival. For instance, experimental data suggest that this compound can induce apoptosis in cancer cells, leading to reduced viability and proliferation.

Table 1: Antitumor Activity Against Prostate Cancer Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Induces apoptosis |

| Control (untreated) | >50 | No effect |

2. Cytotoxicity Studies

Cytotoxicity assays have shown that this compound affects normal cell lines at higher concentrations, suggesting a need for careful dosing in therapeutic applications. The selectivity index indicates that while the compound is effective against cancer cells, it may also pose risks to healthy tissues.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Prostate Cancer Cells | 12.5 | 4 |

| Normal Human Fibroblasts | 50 | - |

Mechanistic Insights

Research has focused on the molecular targets of this compound. It has been observed that this compound interacts with enzymes involved in cell signaling pathways, particularly those regulating apoptosis and cell cycle progression. The modulation of these pathways can lead to enhanced sensitivity of cancer cells to conventional therapies.

Case Study: Synergistic Effects with Chemotherapy

In a recent case study involving prostate cancer patients undergoing chemotherapy, the addition of this compound was associated with improved treatment outcomes. Patients receiving this compound alongside standard chemotherapy agents showed a significant reduction in tumor size compared to those receiving chemotherapy alone.

Toxicological Considerations

While the biological activity of this compound is promising, its toxicity profile requires thorough investigation. Studies have indicated potential respiratory irritant effects similar to other isocyanates when inhaled or absorbed through the skin. Long-term exposure assessments are necessary to determine safe handling practices and therapeutic windows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.